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The table below summarizes the predicted properties for different forms of pinocampheol found across the

databases.

Compound Name
CAS
Number

Predicted
XLogP3/-AA
Value

Source Database
Other Predicted
logP Values

(-)-Pinocampheol [1] 35997-

96-7

2.60 (est) [2] The Good Scents

Company (TGSC)

2.22 (ALOGPS); 1.9
(ChemAxon) [1]

Pinocampheol

(unspecified
stereochemistry) [3]

25465-

95-6

2.60 (est) [3] The Good Scents

Company (TGSC)

Information missing

Methodology of the XLogP3 Algorithm

The XLogP3 method is a widely recognized atom-additive approach for calculating the octanol-water

partition coefficient (logP), a key parameter in predicting a molecule's hydrophobicity [4].

Core Principle: XLogP3 calculates logP by summing contributions from each atom in the molecule.
Each atom is categorized into one of 87 predefined atom/group types, and the algorithm also

applies correction factors for specific intermolecular interactions [5] [4].
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Key Corrections: The model includes corrections for internal hydrogen bonding (which increases

hydrophobicity) and for molecules with an amino acid moiety (to correct for logP overestimation) [4].
Model Training and Accuracy: The algorithm was calibrated through multivariate linear regression

on a training set of 8,199 organic compounds with reliable experimental logP data [5]. When tested,
XLogP3 demonstrated high accuracy, with average unsigned errors of 0.24 to 0.51 log units on

independent test sets [5].

The following diagram illustrates the workflow of the XLogP3 computation process:

Start: Query Molecule

Atom Typing
(Categorize into 87 atom/group types)

Apply Correction Factors
(e.g., Internal H-Bonding)

Sum Contributions
(Atom types & corrections)

Output: Predicted logP Value

Click to download full resolution via product page

A Guide for Researchers

For scientists in drug development, the provided data offers practical insights:

Interpreting the Values: The consensus XLogP3 value of ~2.6 suggests pinocampheol is
moderately hydrophobic. This range often indicates good passive membrane permeability, which is a

positive trait for drug candidates.
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Utilizing Predictions: Computational models like XLogP3 are invaluable in the early discovery
phase, allowing for high-throughput screening and prioritization of compounds before synthesis and
experimental testing.

Acknowledging Limitations: It is crucial to remember that these are predictions, not experimental
measurements. The "est" (estimated) flag in the data highlights this. For critical decisions,

experimental validation is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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